molecular formula C9H15NS B2406413 N-(thiophen-2-ylmethyl)butan-2-amine CAS No. 869941-81-1

N-(thiophen-2-ylmethyl)butan-2-amine

Cat. No.: B2406413
CAS No.: 869941-81-1
M. Wt: 169.29
InChI Key: UPNAXMIPDHAVNJ-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)butan-2-amine: is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalysts and optimized reaction conditions to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: N,N’-dicyclohexylcarbodiimide (DCC), palladium on carbon (Pd/C).

Major Products:

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Thiol Derivatives: Formed from reduction reactions.

    Substituted Thiophenes: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism by which N-(thiophen-2-ylmethyl)butan-2-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or material properties.

Comparison with Similar Compounds

    Thiophene-2-carbaldehyde: A precursor in the synthesis of N-(thiophen-2-ylmethyl)butan-2-amine.

    Thiophene-2-carboxylic acid: Another precursor used in amidation reactions.

    2-Thiophenemethylamine: A related compound with similar structural features.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in the design of targeted pharmaceuticals or advanced materials.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-3-8(2)10-7-9-5-4-6-11-9/h4-6,8,10H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNAXMIPDHAVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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